Superior SRC Kinase Binding Affinity
In a systematic molecular docking study evaluating 28 ligand–receptor complexes, Palmidin A demonstrated the highest binding energy (−10.7 kcal/mol) for the SRC kinase (PDB ID: 1y57) among all tested compounds [1]. This value exceeds the binding energies of other prominent SRC-targeting alkaloids, including coptisine (−9.2 kcal/mol), berberine (−9.1 kcal/mol), obacunone (−8.9 kcal/mol), epiberberine (−8.8 kcal/mol), and columbamine (−7.8 kcal/mol). The differential ranges from 1.5 to 2.9 kcal/mol, which corresponds to a substantial difference in predicted inhibitory potency [1].
| Evidence Dimension | Molecular docking binding energy to SRC kinase (1y57) |
|---|---|
| Target Compound Data | −10.7 kcal/mol |
| Comparator Or Baseline | Coptisine (−9.2 kcal/mol), Berberine (−9.1 kcal/mol), Obacunone (−8.9 kcal/mol), Epiberberine (−8.8 kcal/mol), Columbamine (−7.8 kcal/mol) |
| Quantified Difference | 1.5–2.9 kcal/mol more favorable binding energy |
| Conditions | In silico molecular docking; AutoDock Vina; SRC kinase crystal structure (PDB:1y57) |
Why This Matters
For researchers developing SRC kinase inhibitors or studying SRC-mediated signaling pathways, Palmidin A offers a quantifiably stronger molecular recognition event, enabling more robust target engagement in computational and subsequent experimental validations compared to these widely used comparators.
- [1] Zhou, J., et al. (2025). Table 1. Molecular docking results of 28 sets of complexes. PMC12478307. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC12478307/table/table-1/ View Source
